4-{(E)-[(4-methoxyphenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl 3-nitrobenzoate
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Overview
Description
4-{[(4-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 3-NITROBENZOATE is a complex organic compound that features a combination of oxazole and nitrobenzoate groups
Preparation Methods
The synthesis of 4-{[(4-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 3-NITROBENZOATE typically involves a multi-step process. One common method includes the condensation of an aldehyde or ketone with a primary amine to form an imine, followed by cyclization to form the oxazole ring. The nitrobenzoate group is then introduced through esterification reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation
Scientific Research Applications
4-{[(4-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 3-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar compounds include:
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the oxazole ring and nitrobenzoate group in 4-{[(4-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL 3-NITROBENZOATE makes it unique in terms of its chemical behavior and potential applications .
Properties
Molecular Formula |
C24H17N3O6 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C24H17N3O6/c1-31-20-12-10-18(11-13-20)25-15-21-24(32-22(26-21)16-6-3-2-4-7-16)33-23(28)17-8-5-9-19(14-17)27(29)30/h2-15H,1H3 |
InChI Key |
IDNDDQLQONLBCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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